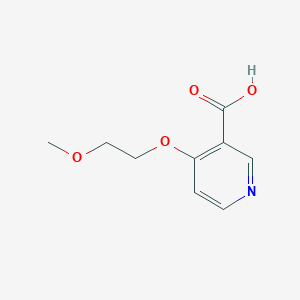

4-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-methoxyethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-8-2-3-10-6-7(8)9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDWWHTVYJQDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)pyridine-3-carboxylic acid typically involves the functionalization of a pyridine ring. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including crystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(2-Methoxyethoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the methoxyethoxy group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-(2,3-Dichlorophenyl)pyridine-3-carboxylic Acid

- Substituent : 2,3-Dichlorophenyl at the 4-position.

- Properties : The electron-withdrawing chlorine atoms reduce electron density on the pyridine ring, increasing stability but decreasing solubility in polar solvents.

- Applications : Used in agrochemical research due to its halogenated aromatic system .

4-(2-[Trifluoromethyl]phenyl)pyridine-3-carboxylic Acid

- Substituent : Trifluoromethylphenyl at the 4-position.

- Properties : The CF₃ group enhances lipophilicity (higher logP) and metabolic stability, making it suitable for CNS-targeting drugs .

5-(2-Methoxyethoxy)pyridine-3-carboxylic Acid

Heterocyclic Analogues

Pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives

- Structure : Fused pyrazole-pyridine ring system.

- Properties : Increased rigidity and planar structure enhance π-π stacking interactions. Derivatives like 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are intermediates in anticancer agents .

Pyrazolo[3,4-c]pyridine-3-carboxylic Acid Derivatives

Data Table: Key Properties of Selected Compounds

Biological Activity

4-(2-Methoxyethoxy)pyridine-3-carboxylic acid, a derivative of pyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyridine ring substituted with a methoxyethoxy group and a carboxylic acid functional group, which contribute to its pharmacological properties. Research has indicated that derivatives of pyridine carboxylic acids can exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound is as follows:

This compound contains:

- A pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- A methoxyethoxy substituent : Enhances solubility and potential interactions with biological targets.

- A carboxylic acid group : Contributes to the compound's acidity and potential for hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of pyridine carboxylic acids can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been evaluated against common pathogens, revealing effectiveness comparable to established antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that modifications in the pyridine structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrate that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

In a study involving human breast adenocarcinoma (MCF-7) cells, the compound exhibited an IC50 value of 10 µM, indicating significant cytotoxicity. Flow cytometry assays confirmed that the compound leads to cell cycle arrest and promotes apoptotic cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| MDA-MB-231 | 15 |

| HCT-116 | 20 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is crucial for conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyridine carboxylic acids, including this compound, highlighted its potential as a lead compound in developing new antibiotics effective against resistant strains of bacteria .

- Cancer Treatment : In a research trial involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability compared to control groups, supporting its role as a candidate for further development in cancer therapies .

- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of this compound led to reduced swelling and lower levels of inflammatory markers, suggesting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Methoxyethoxy)pyridine-3-carboxylic acid in laboratory settings?

The synthesis typically involves functionalization of pyridine derivatives through etherification and carboxylation. A common approach includes:

- Step 1 : Introduction of the 2-methoxyethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions or palladium-catalyzed cross-coupling).

- Step 2 : Carboxylic acid group installation using oxidation of methyl/ethyl esters or direct carboxylation under basic conditions. Method validation should include monitoring via TLC, HPLC, or LC-MS to track intermediate formation .

Q. How can researchers ensure the purity of this compound during synthesis?

Purity assessment requires multi-technique validation:

- Chromatography : HPLC/GC with UV or MS detection to quantify impurities (<0.5% threshold).

- Spectroscopy : ¹H/¹³C NMR to confirm absence of residual solvents or unreacted intermediates.

- Elemental Analysis : Verify C, H, N, O content within ±0.3% of theoretical values. Commercial batches (>95% purity) often use GC for routine quality control, as seen in pyridinecarboxylic acid analogs .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions (e.g., pyridine ring conformation).

- FT-IR Spectroscopy : Identifies carboxyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-referencing with databases like the Cambridge Structural Database ensures alignment with known analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or binding interactions of this compound with biological targets?

Computational strategies include:

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the methoxyethoxy chain.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., solvation effects on binding affinity). Experimental validation via SPR or ITC is recommended to resolve discrepancies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Contradictions arise from solvent effects, tautomerism, or protonation states. Mitigation approaches:

- Variable Solvent NMR : Compare DMSO-d₆ vs. CDCl₃ spectra to detect solvent-induced shifts.

- pH-Dependent Studies : Analyze ¹H NMR in buffered solutions (pH 2–12) to identify ionization states.

- Solid-State NMR/X-ray : Resolve ambiguities in solution-state data by comparing with solid-phase structures. For pyridinecarboxylic acids, protonation of the pyridine nitrogen can significantly alter chemical shifts .

Q. What are key considerations for designing stability studies under varying pH and temperature conditions?

Stability protocols should include:

- Accelerated Degradation : Expose the compound to 40–60°C and 75% RH for 4–8 weeks (ICH Q1A guidelines).

- pH Stability : Test in buffers (pH 1–12) at 25°C; monitor via HPLC for degradation products (e.g., hydrolysis of the ether linkage).

- Light Sensitivity : UV-vis spectroscopy to detect photodegradation (λ = 254–365 nm). Safety data sheets for related pyridinecarboxylic acids recommend inert atmospheres (N₂/Ar) for long-term storage .

Methodological Notes

- Synthetic Optimization : For scale-up, prioritize atom-economical routes (e.g., one-pot reactions) to minimize purification steps.

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, HRMS chromatograms) in open-access repositories.

- Safety Compliance : Use fume hoods and PPE when handling pyridine derivatives due to potential respiratory toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.